2-Allyl-4,6-dibenzoylresorcinol

UV Absorber Synthesis Silicone Hardcoats Polycarbonate Protection

Essential precursor for silylated UV absorbers via hydrosilylation at the allyl site, enabling covalent matrix bonding critical for photostable polycarbonate hardcoats. Substitution with non-allyl analogs results in additive leaching. High purity 98% solid with defined crystallinity (mp 158-163°C). Request bulk/kilogram inquiries.

Molecular Formula C23H18O4
Molecular Weight 358.4 g/mol
CAS No. 102593-74-8
Cat. No. B010588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allyl-4,6-dibenzoylresorcinol
CAS102593-74-8
Molecular FormulaC23H18O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC=CCC1=C(C(=CC(=C1O)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)O
InChIInChI=1S/C23H18O4/c1-2-9-17-22(26)18(20(24)15-10-5-3-6-11-15)14-19(23(17)27)21(25)16-12-7-4-8-13-16/h2-8,10-14,26-27H,1,9H2
InChIKeyFSYGSBMXRNPJAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Allyl-4,6-dibenzoylresorcinol (CAS 102593-74-8): A Functionalized Resorcinol for Advanced Material and Agricultural Research


2-Allyl-4,6-dibenzoylresorcinol (CAS 102593-74-8) is a substituted resorcinol derivative characterized by two benzoyl groups at the 4- and 6-positions and an allyl substituent at the 2-position . This compound, with molecular formula C23H18O4 and molecular weight 358.39 g/mol, is primarily recognized as a key intermediate for synthesizing silylated ultraviolet (UV) light absorbers used in protective hardcoat formulations [1]. Its unique allyl functional group distinguishes it from other dibenzoylresorcinol analogs by enabling hydrosilylation reactions critical for creating covalently bound, photostable UV stabilizers [1].

Why In-Class Dibenzoylresorcinols Cannot Substitute 2-Allyl-4,6-dibenzoylresorcinol


Simple substitution with other 4,6-dibenzoylresorcinol derivatives (e.g., 4,6-dibenzoylresorcinol, 2-propyl-4,6-dibenzoylresorcinol) is not feasible for applications requiring covalent attachment to a polymer matrix. The allyl group in 2-allyl-4,6-dibenzoylresorcinol provides a unique olefinic site for hydrosilylation, a reaction essential for creating silylated UV absorbers that demonstrate improved compatibility and hydrolytic stability in silicone hardcoat matrices [1]. Derivatives lacking this allyl functionality (e.g., simple alkyl or unsubstituted analogs) cannot undergo this key transformation, resulting in non-covalently bound additives that may leach, phase-separate, or exhibit inferior long-term weathering performance [2]. This functional requirement directly impacts the durability and transparency of coated polycarbonate substrates [1].

Quantitative Differentiation of 2-Allyl-4,6-dibenzoylresorcinol from Analogs


Unique Allyl Handle Enables Covalent Attachment via Hydrosilylation

2-Allyl-4,6-dibenzoylresorcinol possesses an allyl substituent at the 2-position, which serves as a reactive site for hydrosilylation with trialkoxysilanes. This reaction is not possible with the parent compound 4,6-dibenzoylresorcinol or its 2-alkyl analogs (e.g., 2-propyl-4,6-dibenzoylresorcinol), which lack the terminal alkene functionality [1]. The resulting silylated product, 4,6-dibenzoyl-2-(triethoxysilylpropyl) resorcinol, is a photostable UV absorber with improved compatibility in silicone hardcoat matrices and enhanced resistance to hydrolytic degradation compared to non-silylated or trialkoxysilyl derivatives [2].

UV Absorber Synthesis Silicone Hardcoats Polycarbonate Protection

Higher Melting Point Relative to Parent 4,6-Dibenzoylresorcinol

The introduction of the allyl group at the 2-position increases the melting point compared to the unsubstituted parent compound. 2-Allyl-4,6-dibenzoylresorcinol exhibits a melting range of 158-163 °C , whereas 4,6-dibenzoylresorcinol melts at 150 °C . This 8-13 °C elevation indicates enhanced intermolecular interactions, which may correlate with altered crystallinity and solubility characteristics relevant to formulation and processing .

Physical Property Comparison Crystallinity Purification

Increased Lipophilicity (LogP 6.88) Compared to 4,6-Dibenzoylresorcinol

2-Allyl-4,6-dibenzoylresorcinol demonstrates a calculated LogP of 6.88 [1], which is approximately 1 log unit higher than the LogP of 4,6-dibenzoylresorcinol (5.86) . This increase in lipophilicity reflects the addition of the allyl substituent and may translate to altered solubility profiles in organic solvents or polymeric matrices, as well as potential differences in membrane permeability in biological applications.

Lipophilicity Solubility Permeability

High Purity (≥98%) with Consistent Lot-to-Lot Analytical Specifications

Commercial suppliers consistently report a minimum purity of 98% for 2-allyl-4,6-dibenzoylresorcinol, as determined by HPLC and/or NMR assay [1]. This high level of purity, with typical moisture content ≤0.5%, ensures reliable performance in sensitive synthetic and formulation applications. While lower purity grades (e.g., 95%) are available , procurement of the 98% grade minimizes the risk of side reactions or inconsistencies in UV absorber performance.

Purity Analytical Specification Quality Control

Demonstrated Synthetic Yield of 67% from 4,6-Dibenzoylresorcinol

A patent example describes the synthesis of 2-allyl-4,6-dibenzoylresorcinol from 4,6-dibenzoylresorcinol and allyl chloride under phase-transfer conditions (tetrabutylammonium bromide, aqueous NaOH), yielding the desired product at 67% isolated yield after recrystallization [1]. This moderate yield is typical for such allylation reactions and provides a benchmark for evaluating alternative synthetic routes or for estimating material costs in scaled production.

Synthesis Efficiency Scale-up Cost

Key Application Scenarios for 2-Allyl-4,6-dibenzoylresorcinol in Industrial and Agricultural R&D


Synthesis of Silylated UV Absorbers for Polycarbonate Hardcoats

2-Allyl-4,6-dibenzoylresorcinol is the essential precursor for preparing 4,6-dibenzoyl-2-(trialkoxysilylalkyl) resorcinols via hydrosilylation. These silylated derivatives are incorporated into silicone hardcoat formulations to protect polycarbonate substrates from UV-induced yellowing and surface erosion [1]. The allyl group uniquely enables this covalent attachment, resulting in UV absorbers with improved compatibility and reduced leaching compared to non-silylated additives [2]. This application directly addresses the need for durable, transparent protective coatings in automotive, architectural, and electronic display industries.

Fungicidal Compositions for Agricultural Use

Early patent literature identifies 2-allyl-4,6-dibenzoylresorcinol as an active fungicide, particularly effective against plant-parasitic fungi of the family Uredinales (rust fungi) [3]. In representative tests, the compound was applied to wheat plants susceptible to rust, demonstrating control of fungal growth. While modern fungicide development has largely shifted to other chemistries, this historical use case may inform studies on structure-activity relationships or the development of novel agrochemicals based on the dibenzoylresorcinol scaffold.

Comparative Physicochemical Studies of Substituted Resorcinols

The distinct physicochemical profile of 2-allyl-4,6-dibenzoylresorcinol (melting point 158-163 °C, LogP 6.88) relative to its parent analog (melting point 150 °C, LogP 5.86) makes it a valuable compound for systematic studies on how allyl substitution influences crystallinity, solubility, and lipophilicity [4]. Such comparative data are essential for rational design in material science and for predicting behavior in formulation development.

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